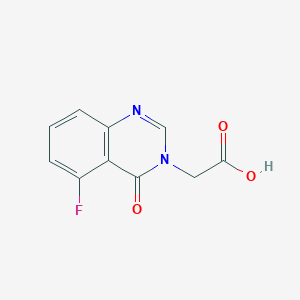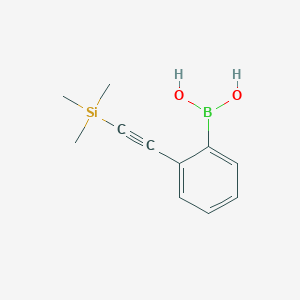
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield.
Industrial Production Methods: While specific industrial production methods for {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid are not extensively documented, the general approach involves large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring the consistent production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding boranes.
Substitution: Various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This reaction is essential for forming carbon-carbon bonds, making it invaluable in the synthesis of complex organic molecules.
Biology and Medicine: Boronic acids, including {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serines in enzymes, making them useful in designing drugs for various diseases .
Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique reactivity and stability make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a cornerstone of modern organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 2-Thienylboronic acid
- Ethynyltrimethylsilane
Comparison:
- Phenylboronic acid lacks the trimethylsilyl-ethynyl group, making it less versatile in certain synthetic applications.
- 2-Thienylboronic acid contains a thiophene ring instead of a phenyl ring, which can influence its reactivity and applications.
- Ethynyltrimethylsilane does not have the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid combines the reactivity of both the boronic acid and trimethylsilyl-ethynyl groups, making it uniquely suited for a wide range of synthetic applications. Its ability to undergo various chemical transformations and participate in cross-coupling reactions highlights its versatility and importance in organic chemistry.
Eigenschaften
Molekularformel |
C11H15BO2Si |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
[2-(2-trimethylsilylethynyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7,13-14H,1-3H3 |
InChI-Schlüssel |
DMUPRWYWMYQVEV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C#C[Si](C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



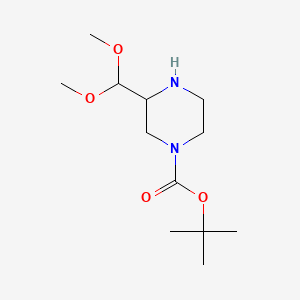


![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)

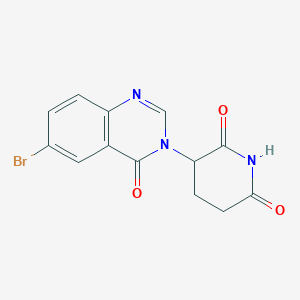

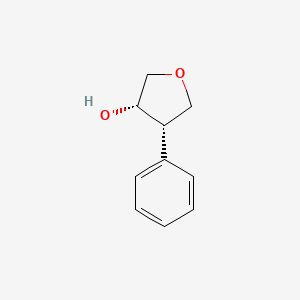

amine hydrochloride](/img/structure/B13475559.png)
